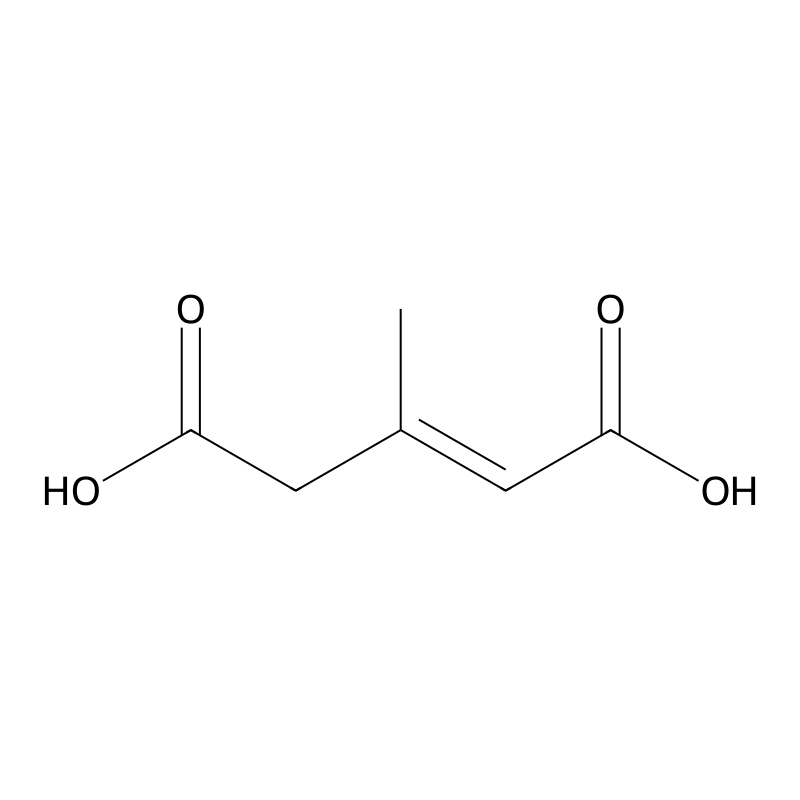

Z-3-Methylpent-2-en-1,5-dioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Z-3-Methylpent-2-en-1,5-dioic acid, commonly known as cis-3-methylglutaconic acid, is a branched-chain unsaturated dicarboxylic acid that serves as a critical intermediate in leucine catabolism and the mevalonate shunt [1]. In commercial and research procurement, this specific Z-isomer is highly sought after as an isomer-pure analytical standard for clinical metabolomics, particularly in the diagnosis of mitochondrial and metabolic disorders via LC-MS/MS and NMR [2]. Beyond its role as a diagnostic biomarker, it is utilized as a specialized building block in organic synthesis, notably for the construction of complex polyketides and 10-membered macrolides [3]. Its procurement value is heavily tied to its stereochemical purity, as biological and synthetic pathways exhibit strict stereospecificity for the Z-isomer over its E-isomer counterpart.

Research Fit

References

- [1] Wortmann, S. B., et al. 'The 3-methylglutaconic acidurias: what's new?' Journal of Inherited Metabolic Disease 35.1 (2012): 13-22.

- [2] Engelke, U. F., et al. 'Nuclear Magnetic Resonance Analysis and Genetic Metabolic Disease.' Methodologies for Metabolomics, Cambridge University Press (2013).

- [3] Farooq, A., et al. 'Two C10 lactones from Cephalosporium aphidicola.' Phytochemistry 38.2 (1995): 557-558.

Procuring an unspecified cis/trans mixture of 3-methylglutaconic acid or substituting it with the saturated analog (3-methylglutaric acid) fundamentally compromises both analytical and biochemical workflows [1]. In clinical diagnostics, the exact quantitative ratio between the Z-isomer (cis) and the E-isomer (trans) is the definitive metric used to subtype 3-methylglutaconic acidurias (3-MGA) [2]. Utilizing a mixed-isomer standard prevents the establishment of accurate, independent calibration curves required for LC-MS/MS and NMR assays, leading to overlapping retention times, skewed quantification, and potential clinical misdiagnosis. Furthermore, in enzymatic assays targeting mitochondrial protein acylation, only the Z-isomer acts as the biologically relevant product and competitor; the E-isomer is inactive in these specific binding contexts [3].

Substitution Risk

References

- [1] Jones, D. E., et al. 'Isomerization of 3-methylglutaconic acid.' JIMD Reports 58 (2021): 61-69.

- [2] Wortmann, S. B., et al. 'The 3-methylglutaconic acidurias: what's new?' Journal of Inherited Metabolic Disease 35.1 (2012): 13-22.

- [3] Ryan, R. O., et al. 'Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation.' MDPI (2023).

Cerebrospinal Fluid (CSF) Biomarker Exclusivity

In the analysis of cerebrospinal fluid (CSF) from patients with 3-methylglutaconic aciduria type I, stereospecificity is absolute. NMR spectroscopic studies demonstrate that 100% of the detectable 3-methylglutaconic acid in CSF exists as the Z-isomer (cis), while the E-isomer (trans) is completely absent (0% detectable) [1]. This indicates that the trans-isomer is either not synthesized in the brain or is immediately converted to the cis-isomer.

| Evidence Dimension | Isomer presence in CSF matrix |

| Target Compound Data | Z-isomer: 100% of detectable 3-MGA |

| Comparator Or Baseline | E-isomer: 0% detectable |

| Quantified Difference | Absolute exclusivity for the Z-isomer in CSF |

| Conditions | 1H NMR spectroscopy of patient cerebrospinal fluid |

Laboratories developing or calibrating CSF-based diagnostic assays must procure the pure Z-isomer, as the E-isomer is biologically irrelevant in this matrix and would invalidate recovery metrics.

Urinary Isomeric Ratio for Disease Subtyping

The differentiation between primary and secondary 3-methylglutaconic aciduria relies entirely on the quantitative ratio of the Z-isomer to the E-isomer in urine. In primary 3-MGA (Type I), the Z:E ratio is strictly 2:1. In contrast, secondary 3-MGA (Types II-V) presents a ratio of approximately 1:1 [1]. Utilizing an unspecified cis/trans mixture fails to provide the independent calibration curves required to resolve this diagnostic threshold [2].

| Evidence Dimension | Diagnostic Z:E isomer ratio in urine |

| Target Compound Data | Z-isomer enables resolution of 2:1 (Primary) vs 1:1 (Secondary) ratios |

| Comparator Or Baseline | Unspecified cis/trans mixtures (cannot resolve independent isomer concentrations) |

| Quantified Difference | Enables differentiation of primary vs secondary metabolic disorders |

| Conditions | Isotope-dilution GC-MS or LC-MS/MS quantification of patient urine |

Procurement of isomerically pure Z- and E-standards is mandatory for clinical labs to accurately calculate the 2:1 vs 1:1 ratio, which is the sole biochemical method for disease subtyping.

Enzymatic Product Specificity in AUH Assays

In biochemical assays evaluating 3-methylglutaconyl-CoA hydratase (AUH) activity and subsequent protein acylation, the Z-isomer (cis-3MGC acid) is the specific biologically active product. Competitive immunoblot assays demonstrate that preincubation with the Z-isomer successfully inhibits α-3MGC IgG binding to 3MGCylated BSA, confirming it as the true enzymatic product. Preincubation with the E-isomer (trans-3MGC acid) fails to produce this competitive inhibition [1].

| Evidence Dimension | Inhibition of α-3MGC IgG binding (Enzymatic competitor efficacy) |

| Target Compound Data | Z-isomer: Successfully inhibits antibody binding |

| Comparator Or Baseline | E-isomer: Fails to inhibit binding |

| Quantified Difference | Absolute stereospecificity in antibody/protein binding assays |

| Conditions | Competitive immunoblot assays for AUH-dependent HMG CoA dehydration |

Researchers investigating mitochondrial protein acylation or SIRT4 deacylation must procure the specific Z-isomer, as the E-isomer is inactive in these target-binding contexts.

Clinical Diagnostic Calibrators for LC-MS/MS and NMR

Because the exact ratio of Z- to E-isomers is required to differentiate primary (2:1) from secondary (1:1) 3-methylglutaconic acidurias, the pure Z-isomer is an essential calibrator. It is used to establish independent retention times and standard curves in clinical LC-MS/MS and NMR workflows, ensuring accurate quantification in both urine and cerebrospinal fluid matrices [1].

Mitochondrial Enzymology and Protein Acylation Assays

As the specific biologically active product of 3-methylglutaconyl-CoA hydratase (AUH), the Z-isomer is the required reference material for in vitro enzymology assays. It is utilized as a competitor in immunoblot assays to study mitochondrial protein 3MGCylation and to evaluate the deacylation activity of enzymes such as SIRT4 [2].

Precursor for Macrolide and Polyketide Synthesis

In advanced organic synthesis, the stereochemically pure Z-isomer serves as a defined building block for the construction of complex natural products. It is specifically utilized in the synthetic pathways of 10-membered macrolides, such as cephalosporolides, where the cis-geometry of the double bond is critical for proper ring closure and final structural conformation [3].

Application Fit

References

- [1] Wortmann, S. B., et al. 'The 3-methylglutaconic acidurias: what's new?' Journal of Inherited Metabolic Disease 35.1 (2012): 13-22.

- [2] Ryan, R. O., et al. 'Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation.' MDPI (2023).

- [3] Farooq, A., et al. 'Two C10 lactones from Cephalosporium aphidicola.' Phytochemistry 38.2 (1995): 557-558.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Explore Compound Types